3-methyl-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide
Description
Properties
IUPAC Name |
N-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)propyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-16-6-4-9-18(14-16)20(23)21-11-5-13-26(24,25)22-12-10-17-7-2-3-8-19(17)15-22/h2-4,6-9,14H,5,10-13,15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWWZPCAPWVARI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCCS(=O)(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents
In a typical procedure, 1,2,3,4-tetrahydroisoquinoline is treated with a sulfonyl chloride derivative (e.g., methanesulfonyl chloride) in the presence of a base such as triethylamine. The reaction is conducted in anhydrous dichloromethane or tetrahydrofuran at 0–5°C to minimize side reactions. The sulfonylation proceeds via nucleophilic attack of the tetrahydroisoquinoline’s amine group on the electrophilic sulfur atom of the sulfonyl chloride.
Table 1: Sulfonylation Parameters from Published Studies
| Parameter | Source | Source |
|---|---|---|
| Solvent | CH₂Cl₂/MeOH (1:1) | THF |
| Temperature | 0°C | 0°C |
| Base | Triethylamine | Triethylamine |
| Reaction Time | 6 hours | 12 hours |
| Yield | 85–90% | 75–80% |
The choice of solvent impacts reaction efficiency. Source reports higher yields (85–90%) using a CH₂Cl₂/MeOH mixture, whereas THF in Source yields 75–80%.
Alkylation to Introduce the Propyl Chain
Following sulfonylation, the intermediate undergoes alkylation to attach the propyl spacer. This step typically employs 3-bromopropylamine or its derivatives.
Alkylation Mechanisms
The sulfonylated tetrahydroisoquinoline reacts with 3-bromopropylamine in a polar aprotic solvent (e.g., DMF or acetonitrile). Sodium hydride or potassium carbonate serves as the base to deprotonate the amine, facilitating nucleophilic substitution.
Key Observations:
-
Source : Alkylation at 70°C for 12 hours in acetonitrile with K₂CO₃ achieves 70–75% yield.
-
Source : Substituting DMF for acetonitrile and using HBTU as a coupling agent improves yield to 80–85%.
Acylation to Form the Benzamide Moiety
The final step involves acylation of the propylamine intermediate with 3-methylbenzoyl chloride. This reaction forms the benzamide group, completing the target molecule.
Acylation Protocols
Two primary methods dominate literature:
Table 2: Acylation Efficiency Comparison
| Method | Solvent | Coupling Agent | Yield | Source |
|---|---|---|---|---|
| Schotten-Baumann | H₂O/CH₂Cl₂ | None | 60–65% | |
| HBTU-Mediated | THF | HBTU | 85–90% |
Coupling agents reduce reaction time from 12 hours to 4–6 hours while improving yields.
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors and automated purification systems are prioritized. Key optimizations include:
-
Solvent Recycling : THF and acetonitrile are recovered via distillation.
-
Catalyst Loading : Reducing HBTU from 1.2 equiv. to 1.05 equiv. maintains yield while lowering costs.
Analytical Validation of Intermediates
Critical intermediates are characterized via:
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The tetrahydroisoquinoline moiety can undergo oxidation to form isoquinoline derivatives.
- Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
-
Reduction
- The benzamide group can be reduced to the corresponding amine.
- Common reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
-
Substitution
- The sulfonyl group can participate in nucleophilic substitution reactions.
- Common reagents: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Isoquinoline derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The mechanism of action for this compound involves interactions with various molecular targets, including enzymes and receptors. The sulfonyl group can engage with active sites of enzymes, potentially inhibiting their activity. The benzamide moiety enhances binding affinity to specific receptors, modulating their functions and leading to therapeutic effects.
Potential Therapeutic Applications
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. Research indicates that the tetrahydroisoquinoline scaffold may play a crucial role in these effects.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models. Its ability to inhibit pro-inflammatory cytokines could be beneficial in treating chronic inflammatory diseases.
- Neurological Applications : Given the structural similarity to known neuroprotective agents, there is potential for this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research into its effects on neurotransmitter systems is ongoing.
Case Study 1: Anticancer Properties
A study investigated the effects of related tetrahydroisoquinoline derivatives on cancer cell lines. The results indicated that modifications to the sulfonyl group enhanced cytotoxicity against breast cancer cells (IC50 values in the low micromolar range). This suggests that 3-methyl-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide may exhibit similar or enhanced activity due to its unique structure .
Case Study 2: Anti-inflammatory Mechanisms
In an animal model of arthritis, administration of related sulfonamide compounds resulted in significant reductions in joint swelling and pain scores compared to control groups. The study highlighted the importance of the sulfonyl moiety in mediating these effects through inhibition of NF-kB signaling pathways .
Synthesis and Optimization
The synthesis of this compound involves multiple steps:
-
Formation of Tetrahydroisoquinoline Sulfonyl Intermediate :
- Starting Material: 1,2,3,4-tetrahydroisoquinoline.
- Reaction with sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base (triethylamine).
-
Alkylation :
- The sulfonyl derivative is alkylated using 3-bromopropylamine to introduce the propylamine chain.
Mechanism of Action
The mechanism of action of 3-methyl-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The benzamide moiety may enhance binding affinity to specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share core structural motifs with the target molecule, differing primarily in substituents or appended functional groups:
Structural and Functional Insights
Synthetic Accessibility: Both compounds share the tetrahydroisoquinoline sulfonylpropyl backbone, suggesting similar synthetic routes (e.g., sulfonylation of tetrahydroisoquinoline followed by amide coupling).
Biphenyl Carboxamide Derivative () :
- Increased Aromaticity : The biphenyl group introduces extended π-conjugation, which may influence binding to hydrophobic pockets in biological targets.
- Molecular Weight : Higher molecular weight (434.6 vs. ~395 for the target compound) could affect solubility and bioavailability.
Benzothiazolyl-Modified Analog (): Heterocyclic Addition: The benzothiazole ring provides a rigid, planar structure that may enhance interactions with enzymes or receptors via π-π stacking or hydrogen bonding.
Biological Activity
3-methyl-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide is a synthetic organic compound that has garnered interest in medicinal chemistry for its potential biological activities. This compound features a benzamide core linked to a tetrahydroisoquinoline sulfonyl group, which is significant for its interaction with various biological targets.
The biological activity of this compound can be attributed to its structural components:
- Benzamide Core : This moiety is known for its ability to interact with various receptors and enzymes, enhancing binding affinity and modulating their activity.
- Sulfonyl Group : This group can form strong interactions with active sites of enzymes, potentially inhibiting their activity and leading to therapeutic effects.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antinociceptive Effects
Studies have demonstrated that derivatives of tetrahydroisoquinoline exhibit significant analgesic properties. For instance, N-(1,2,3,4-tetrahydro-1-isoquinolinylmethyl)benzamides have been identified as novel μ-opioid receptor agonists with notable anti-nociceptive effects in animal models .
Antimicrobial Activity
The compound's structural analogs have shown promising results against various microbial strains. A study on sulfonyl hydrazides containing tetrahydroisoquinoline reported excellent fungicidal activity . While specific data on this compound's antimicrobial efficacy is limited, its structural similarities to other active compounds suggest potential effectiveness.
Cognitive Enhancement
Research involving similar compounds has indicated that they may improve cognitive function in models of cognitive deficit. For example, certain derivatives were observed to enhance cognition in scopolamine-induced models of memory impairment .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to SAR for compounds similar to this compound:
Case Studies
Several case studies have explored the pharmacological potential of tetrahydroisoquinoline derivatives:
- Antinociceptive Study : In a study examining the anti-nociceptive effects of tetrahydroisoquinoline derivatives, significant pain relief was observed in animal models when administered compounds structurally related to this compound .
- Cognitive Function : Another study highlighted the cognitive-enhancing properties of similar compounds in models induced with amyloid-beta peptides. The results indicated improvements in memory and learning capabilities .
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the synthesis of 3-methyl-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide?
- Methodological Answer : Synthesis optimization typically involves systematic variation of reaction parameters. For example:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) may enhance sulfonamide coupling efficiency .
- Temperature control : Reactions involving tetrahydroisoquinoline sulfonyl groups often require mild temperatures (25–60°C) to prevent decomposition .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC can isolate the compound with >95% purity .
- Key Metrics : Track yield, purity (via HPLC or NMR), and reaction time at each optimization step.
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm sulfonamide and benzamide linkages; IR for carbonyl (C=O) and sulfonyl (S=O) stretches .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability (e.g., decomposition above 160°C observed in analogs) .
Q. What computational tools can predict reactivity or guide experimental design for derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., AFIR) model sulfonamide coupling energetics. ICReDD’s integrated computational-experimental workflow reduces trial-and-error by predicting optimal reaction conditions (e.g., solvent, catalyst) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for analogs of this compound?
- Methodological Answer :
- Statistical Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., substituent effects, stereochemistry) contributing to activity discrepancies .
- Replication Strategies : Use multi-lab validation frameworks (e.g., Contested Territories Network’s replication protocols) to confirm results across experimental settings .
- Case Study : Inconsistent IC₅₀ values for tetrahydroisoquinoline sulfonamides may arise from variations in cell-line permeability or assay pH .
Q. What advanced techniques elucidate the reaction mechanism of sulfonamide group incorporation?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Deuterium labeling at the sulfonyl chloride reactive site to probe rate-determining steps .
- In Situ Monitoring : ReactIR or NMR spectroscopy tracks intermediate formation during sulfonamide coupling .
- Computational Support : Transition state analysis via DFT identifies steric or electronic barriers in sulfonylation .
Q. How can structure-activity relationship (SAR) studies be designed for this compound’s derivatives?
- Methodological Answer :
- Fragment-Based Design : Synthesize analogs with modular substitutions (e.g., halogenation at the benzamide ring or alkyl chain length variation in the propyl linker) .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with biological activity (e.g., binding affinity to kinase targets) .
- Data Integration : Cross-reference CRDC classification codes (e.g., RDF2050112 for reactor design) to align SAR with scalable synthesis protocols .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
